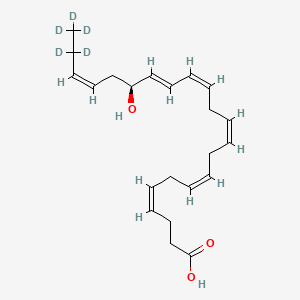

17(S)-HDHA-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1/i1D3,2D2 |

InChI Key |

SWTYBBUBEPPYCX-AKDROTNYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 17(S)-HDHA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid, or 17(S)-HDHA, is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the docosanoid family, it serves as a crucial intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), particularly the D-series resolvins. Beyond its role as a precursor, 17(S)-HDHA exhibits intrinsic biological activities, positioning it as a key molecule in the resolution of inflammation, neuroprotection, and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the biological significance of 17(S)-HDHA, detailing its biosynthesis, mechanisms of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the resolution of inflammation is an active process orchestrated by a superfamily of lipid mediators. Among these, the docosanoids derived from DHA have garnered significant attention for their potent pro-resolving and tissue-protective effects. 17(S)-HDHA is a primary mono-oxygenation product of DHA, found in various tissues and biological fluids, including human blood, leukocytes, and the brain.[1][2] Its strategic position as the precursor to 17(S)-resolvins underscores its importance in the resolution of inflammation.[3] However, emerging evidence demonstrates that 17(S)-HDHA possesses standalone bioactivities, making it a molecule of significant interest for therapeutic development.

Biosynthesis of 17(S)-HDHA

The primary route for the biosynthesis of 17(S)-HDHA involves the enzymatic oxygenation of DHA by 15-lipoxygenase (15-LOX).[3][4] This enzyme abstracts a hydrogen atom from C-15 of DHA, followed by the insertion of molecular oxygen to form the hydroperoxy intermediate, 17(S)-hydroperoxy-docosahexaenoic acid (17(S)-HpDHA). Subsequently, 17(S)-HpDHA is rapidly reduced by peroxidases to the more stable hydroxyl product, 17(S)-HDHA.

Figure 1: Biosynthesis of 17(S)-HDHA from DHA.

Biological Activities and Mechanisms of Action

17(S)-HDHA exerts a range of biological effects, primarily centered on anti-inflammatory and pro-resolving actions.

Anti-inflammatory and Pro-resolving Effects

17(S)-HDHA plays a crucial role in dampening inflammation and promoting its resolution. Its anti-inflammatory properties are mediated through several mechanisms:

-

Inhibition of Pro-inflammatory Cytokine Production: 17(S)-HDHA has been shown to inhibit the expression of pro-inflammatory cytokines. For instance, it inhibits TNF-α-induced interleukin-1β (IL-1β) expression in human glioma cells with high potency.

-

Modulation of Inflammasome Activity: A key mechanism of its anti-inflammatory action is the inhibition of the NLRP3 inflammasome. In podocytes, 17(S)-HDHA prevents the homocysteine-induced formation of the NLRP3 inflammasome, thereby reducing caspase-1 activation and subsequent IL-1β production.

-

Regulation of Leukocyte Trafficking: 17(S)-HDHA can inhibit TNF-α-induced leukocyte trafficking, a critical step in the inflammatory response.

-

Promotion of Macrophage Polarization and Phagocytosis: 17(S)-HDHA promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype and enhances their phagocytic activity, contributing to the clearance of cellular debris and the resolution of inflammation.

Neuroprotective Effects

In the central nervous system, 17(S)-HDHA and its downstream metabolites, the resolvins and protectins, exhibit significant neuroprotective activities. It is a precursor to Neuroprotectin D1 (NPD1), a potent neuroprotective docosanoid. The neuroprotective actions of the 17(S)-HDHA metabolic pathway include the attenuation of neuroinflammation and protection against neuronal injury.

Cardiovascular Effects

17(S)-HDHA demonstrates notable effects on the cardiovascular system, particularly in promoting vasodilation. It is a more potent vasodilator than its precursor, DHA. This effect is mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels in coronary arterial smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessel.

Figure 2: 17(S)-HDHA-induced vasodilation pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activities of 17(S)-HDHA.

| Biological Activity | System/Cell Type | Parameter | Value | Reference(s) |

| Anti-inflammatory | ||||

| Inhibition of IL-1β expression | Human glial cell line | IC50 | ~0.5 nM | |

| Inhibition of platelet 12-LO | Human platelets | IC50 | 0.4 µM | |

| Inhibition of NLRP3 inflammasome | Mouse podocytes | Concentration | 100 nM | |

| Cardiovascular | ||||

| Vasodilation | Bovine small coronary arteries | D50 | 2.0 x 10⁻⁷ M | |

| Activation of BKCa channels | Bovine coronary arterial smooth muscle cells | Concentration | 10⁻⁹ to 10⁻⁷ M | |

| Phagocytosis | ||||

| Increased phagocytosis | RAW 264.7 murine macrophages | - | Statistically significant increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Inhibition of NLRP3 Inflammasome Formation in Podocytes

This protocol is adapted from studies investigating the effect of 17(S)-HDHA on homocysteine-induced NLRP3 inflammasome activation in mouse podocytes.

Cell Culture:

-

Culture conditionally immortalized mouse podocytes as previously described.

-

Differentiate podocytes by thermo-shifting to 37°C for 10-14 days.

-

Serum-starve differentiated podocytes for 24 hours before treatment.

Treatment:

-

Pre-treat serum-starved podocytes with 17(S)-HDHA (100 nM) or vehicle for 30 minutes.

-

Stimulate the cells with homocysteine (Hcys) (100 µM) for 24 hours.

Confocal Microscopy for Inflammasome Assembly:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with primary antibodies against NLRP3 and ASC or caspase-1 overnight at 4°C.

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Mount coverslips and visualize using a confocal microscope. Co-localization of NLRP3 with ASC or caspase-1 indicates inflammasome formation.

Caspase-1 Activity Assay:

-

Lyse treated cells and measure protein concentration.

-

Use a commercially available caspase-1 activity assay kit according to the manufacturer's instructions.

IL-1β ELISA:

-

Collect cell culture supernatants.

-

Quantify IL-1β levels using a commercially available ELISA kit according to the manufacturer's instructions.

Figure 3: Workflow for NLRP3 inflammasome inhibition assay.

Macrophage Phagocytosis Assay

This protocol is based on studies evaluating the effect of 17(S)-HDHA on the phagocytic activity of RAW 264.7 murine macrophages.

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treatment:

-

Treat macrophages with 17(S)-HDHA at the desired concentrations for a specified period.

Phagocytosis Assay:

-

Use fluorescently labeled bioparticles (e.g., zymosan or E. coli particles).

-

Add the bioparticles to the treated macrophages and incubate to allow for phagocytosis.

-

Wash the cells to remove non-phagocytosed particles.

-

Quantify the uptake of fluorescent particles using a plate reader or by flow cytometry.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This in vivo model is used to assess the anti-inflammatory effects of 17(S)-HDHA in inflammatory bowel disease.

Animal Model:

-

Use male C57BL/6 mice (8-10 weeks old).

-

Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.

Treatment:

-

Administer 17(S)-HDHA or vehicle (e.g., saline) intraperitoneally or orally daily during or after the DSS administration period.

Assessment of Colitis Severity:

-

Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, sacrifice the mice and collect the colons.

-

Measure colon length (a shorter colon indicates more severe inflammation).

-

Perform histological analysis of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage, ulceration, and immune cell infiltration.

-

Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

Signaling Pathways

GPR32 Signaling

While the direct interaction of 17(S)-HDHA with G protein-coupled receptors is still under investigation, its downstream product, Resolvin D1 (RvD1), is known to signal through GPR32. This signaling is crucial for mediating the pro-resolving effects of the DHA metabolic cascade. Activation of GPR32 by RvD1 can lead to the dampening of pro-inflammatory signaling pathways, such as NF-κB.

Modulation of Ion Channels

As mentioned earlier, 17(S)-HDHA directly activates BKCa channels in vascular smooth muscle cells. This activation is independent of G-protein-coupled mechanisms and does not require intracellular messengers like GTP or ATP, suggesting a direct interaction with the channel or a closely associated regulatory protein. This leads to K+ efflux, membrane hyperpolarization, and subsequent vasodilation.

Conclusion

17(S)-HDHA is a multifaceted lipid mediator with significant biological importance that extends beyond its role as a mere precursor to resolvins. Its intrinsic anti-inflammatory, pro-resolving, neuroprotective, and cardiovascular effects make it a compelling target for therapeutic intervention in a wide range of inflammatory and ischemic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable molecule. Future investigations into its specific receptor interactions and downstream signaling pathways will undoubtedly unveil new avenues for the development of novel resolution-based therapies.

References

- 1. NLRP3 inflammasome as a novel target for docosahexaenoic acid metabolites to abrogate glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NLRP3 inflammasome as a novel target for docosahexaenoic acid metabolites to abrogate glomerular injury - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 17(S)-HDHA in the Biosynthesis of the Pro-Resolving Mediator Resolvin D5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are potent regulators of inflammatory responses. This technical guide focuses on the pivotal role of 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) as a key intermediate in the biosynthetic pathway of Resolvin D5 (RvD5), a potent anti-inflammatory and pro-resolving molecule. Understanding the intricacies of this pathway is crucial for the development of novel therapeutic strategies targeting inflammatory diseases.

The Biosynthetic Pathway of Resolvin D5 from DHA

The biosynthesis of Resolvin D5 is a multi-step enzymatic process that begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The pathway is primarily initiated by the action of 15-lipoxygenase (15-LOX), which converts DHA into 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA).[1] This intermediate is then rapidly reduced to the more stable alcohol, 17(S)-HDHA.[1] 17(S)-HDHA serves as a critical branching point and a precursor to the D-series resolvins.[2]

The subsequent conversion of 17(S)-HDHA to RvD5 is catalyzed by 5-lipoxygenase (5-LOX), which introduces a second hydroxyl group at the C-7 position.[1] This enzymatic step leads to the formation of 7(S),17(S)-dihydroxydocosahexaenoic acid, which is Resolvin D5.[1]

An alternative pathway, known as the aspirin-triggered pathway, involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin. Aspirin-acetylated COX-2 metabolizes DHA to 17(R)-HDHA, the R epimer of 17-HDHA. This leads to the formation of aspirin-triggered resolvins (AT-RvDs), which often exhibit prolonged biological activity.

Quantitative Data on 17(S)-HDHA and Resolvin D5

The following tables summarize key quantitative data related to the biological activity and detection of 17(S)-HDHA and Resolvin D5.

| Compound | Bioactivity | IC50 / EC50 | Cell/System | Reference |

| 17(S)-HDHA | Inhibition of platelet 12-LO | 0.4 µM | Platelets | |

| 17(S)-HDHA | Inhibition of TNF-α-induced IL-1β expression | ~0.5 nM | Human glial cell line | |

| 17(S)-HDHA | Inhibition of NLRP3 inflammasome formation | 100 nM | Podocytes | |

| Resolvin D5 | Inhibition of LPS-induced IL-6 production | ~20-40 µM | THP-1 cells | |

| Resolvin D5 | Inhibition of LPS-induced CCL5 production | ~20-40 µM | THP-1 cells |

| Analyte | Matrix | Concentration Range | Condition | Reference |

| 17-HDHA | Human Plasma | 162.32 (± 277.47) pmol/mL | Healthy Volunteers | |

| Resolvin D5 | Human Plasma | 0.39 (± 1.39) pmol/mL | Healthy Volunteers | |

| 17-HDHA | Murine Adipose Tissue | Reduced in high-fat diet | Obesity Model | |

| Resolvin D5 | Human Umbilical Cord Blood | Present | At birth | |

| Resolvin D5 | Human Synovial Fluid | Present | Rheumatoid Arthritis |

Detailed Experimental Protocols

Quantification of 17(S)-HDHA and Resolvin D5 by LC-MS/MS

This protocol provides a general framework for the analysis of 17(S)-HDHA and RvD5 in biological samples.

a. Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of plasma, add an internal standard (e.g., d5-RvD2).

-

Add 2 volumes of cold methanol to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet proteins.

-

Collect the supernatant and dilute with water to a final methanol concentration of <10%.

-

Acidify the sample to pH ~3.5 with dilute acid.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water followed by hexane to remove non-polar impurities.

-

Elute the analytes with methyl formate or ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v).

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 20-30 minutes to elute the analytes.

c. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

MRM Transitions (Example):

-

RvD5: m/z 359.2 -> 141.1

-

17-HDHA: m/z 343.2 -> 299.2

-

Enzymatic Synthesis of 17(S)-HDHA from DHA

This protocol describes the synthesis of 17(S)-HDHA using a lipoxygenase enzyme.

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

-

Add DHA to the buffer to a final concentration of 0.5 to 8.0 mM.

-

Initiate the reaction by adding a purified 15-lipoxygenase enzyme (e.g., from soybean or recombinant).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

The product, 17(S)-HpDHA, can be reduced to 17(S)-HDHA by adding a reducing agent like sodium borohydride.

-

Purify the 17(S)-HDHA from the reaction mixture using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Cell-based Biosynthesis of Resolvin D5

This protocol outlines the generation of RvD5 using a whole-cell system.

-

Culture a suitable cell line expressing the necessary lipoxygenases (e.g., THP-1 human monocytic cells or recombinant E. coli expressing 15S-LOX).

-

Prepare a reaction mixture containing the cells in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.5).

-

Add the substrate, DHA, to the cell suspension (e.g., 100 mg/L).

-

Incubate the mixture under optimized conditions (e.g., 30°C with shaking at 200 rpm for 2 hours).

-

Terminate the reaction and extract the lipid mediators using a solvent like ethyl acetate.

-

The solvent is then evaporated, and the resulting product, containing RvD5, can be purified and quantified using LC-MS/MS as described above.

Conclusion

17(S)-HDHA is a critical intermediate in the biosynthesis of the potent pro-resolving mediator, Resolvin D5. The enzymatic conversion of DHA to 17(S)-HDHA by 15-lipoxygenase and its subsequent transformation to RvD5 by 5-lipoxygenase represent key steps in the body's natural mechanism to resolve inflammation. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of modulating this important biosynthetic pathway. The ability to accurately quantify and synthesize these molecules is paramount to advancing our understanding of their roles in health and disease.

References

Enzymatic Synthesis of 17(S)-HDHA from DHA by 15-Lipoxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) from docosahexaenoic acid (DHA) utilizing the enzyme 15-lipoxygenase (15-LOX). 17(S)-HDHA is a pivotal precursor to specialized pro-resolving mediators (SPMs), including the D-series resolvins and protectins, which play a crucial role in the resolution of inflammation. This document details the enzymatic reaction, offers comprehensive experimental protocols for synthesis, purification, and analysis, and presents quantitative data regarding reaction kinetics and yields. Furthermore, it elucidates the downstream signaling pathways of 17(S)-HDHA, providing a foundation for research into its therapeutic potential.

Introduction

The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators known as specialized pro-resolving mediators (SPMs). Among these, the D-series resolvins (RvD) and protectins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. The initial and rate-limiting step in the biosynthesis of these molecules is the conversion of DHA to 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA) by the enzyme 15-lipoxygenase (15-LOX), followed by the subsequent reduction to the more stable 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA).[1][2] Understanding and controlling this enzymatic synthesis is critical for producing these bioactive molecules for research and therapeutic development. This guide provides a detailed technical overview of this process.

The Enzymatic Reaction: 15-Lipoxygenase Catalysis

15-Lipoxygenase is a non-heme iron-containing enzyme that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids.[3] In the context of DHA, human 15-LOX-1 catalyzes the abstraction of a hydrogen atom from the C-15 position, leading to the formation of a fatty acid radical. Molecular oxygen then attacks the C-17 position, forming the 17(S)-hydroperoxy derivative, 17(S)-HpDHA. This unstable intermediate is then rapidly reduced in biological systems by peroxidases to the more stable alcohol, 17(S)-HDHA.

dot

Caption: Enzymatic conversion of DHA to 17(S)-HDHA.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of 15-lipoxygenase can vary depending on the enzyme source (e.g., human recombinant, soybean) and the specific reaction conditions. The following table summarizes available kinetic data for 15-LOX with relevant substrates.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human Recombinant 15-LOX-1 | Arachidonic Acid | 5.8 ± 0.7 | - | 7.3 ± 0.3 | 1.3 x 106 | [4] |

| Human Recombinant 15-LOX-2 | Arachidonic Acid | 11.2 ± 1.2 | - | 1.9 ± 0.1 | 1.7 x 105 | [3] |

| Human Recombinant 15-LOX-2 | γ-Linolenic Acid | 19.3 ± 2.1 | - | 4.8 ± 0.2 | 2.5 x 105 |

Note: Specific kinetic data for the conversion of DHA to 17(S)-HDHA by human 15-LOX-1 is not consistently reported in a standardized format. The provided data for arachidonic acid serves as a reference for the enzyme's general activity.

Reaction Yields

The yield of 17(S)-HDHA is highly dependent on the experimental setup. Under optimized conditions, bioconversion of DHA can be efficient. For example, a one-step biocatalytic process using E. coli expressing a double-oxygenating 15S-LOX from Chlamydomonas incerta produced 1.05 g/L of Resolvin D5 (a downstream product of 17(S)-HDHA) from 7.0 mM DHA in 90 minutes, with a total conversion yield of 79.6% (w/w) for dihydroxy-DHA products.

Experimental Protocols

Expression and Purification of Recombinant Human 15-LOX-1

dot

Caption: Workflow for recombinant human 15-LOX-1 expression and purification.

Methodology:

-

Expression: Human 15-lipoxygenase can be expressed at high levels in a baculovirus/insect cell system (e.g., Sf9 cells).

-

Cell Lysis and Cytosol Preparation: Harvested cells are resuspended in a hypotonic buffer and lysed. The lysate is then centrifuged to pellet cell debris, and the supernatant (cytosol) containing the enzyme is collected.

-

Chromatography: The cytosolic fraction is loaded onto an anion-exchange chromatography column (e.g., Mono Q). The column is washed, and the purified enzyme is eluted using a salt gradient (e.g., NaCl).

-

Purity Assessment: The purity of the eluted fractions is assessed by SDS-PAGE. Fractions with high purity (typically >90%) are pooled.

-

Storage: The purified enzyme should be stored at -80°C.

Enzymatic Synthesis of 17(S)-HDHA

Materials:

-

Purified recombinant human 15-LOX-1 or commercially available soybean 15-LOX.

-

Docosahexaenoic acid (DHA)

-

Borate buffer (100 mM, pH 9.0) or Tris buffer (pH 7.5)

-

Reducing agent (e.g., trimethyl phosphite or sodium borohydride)

-

Reaction vessel

Protocol:

-

Prepare a reaction mixture containing DHA (25–50 µM) in the appropriate buffer (e.g., 100 mM borate buffer, pH 9.0).

-

Initiate the reaction by adding the purified 15-LOX enzyme.

-

Incubate the reaction mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., room temperature or 37°C).

-

Quench the reaction by adding a reducing agent (e.g., trimethyl phosphite) to convert the initially formed 17(S)-HpDHA to 17(S)-HDHA.

Purification of 17(S)-HDHA

Methodology:

-

Solid-Phase Extraction (SPE): Acidify the reaction mixture and apply it to a conditioned C18 SPE cartridge. Wash the cartridge with an aqueous solvent to remove salts and polar impurities. Elute the lipid fraction containing 17(S)-HDHA with a more non-polar solvent like ethyl acetate or methanol.

-

High-Performance Liquid Chromatography (HPLC): The eluted sample from SPE can be further purified using either normal-phase or reverse-phase HPLC.

-

Normal-Phase HPLC: A silica column can be used with a mobile phase such as a gradient of isopropanol in hexane.

-

Reverse-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water with a small amount of acetic acid or formic acid. The elution of 17(S)-HDHA can be monitored by UV detection at approximately 235 nm.

-

Analysis and Characterization of 17(S)-HDHA

Methodology:

-

HPLC Analysis: Analytical HPLC with a C18 column can be used to determine the retention time of the synthesized 17(S)-HDHA, which can be compared to a commercially available standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of 17(S)-HDHA.

-

Chromatography: A C18 column with a gradient of acetonitrile and water containing formic acid is typically used.

-

Mass Spectrometry: The analysis is performed in negative ion mode. The parent ion (M-H)- for 17(S)-HDHA is m/z 343. Diagnostic fragment ions for MS/MS analysis include m/z 325 (M-H-H2O), 299 (M-H-CO2), 281 (M-H-H2O-CO2), 273, 255 (273-H2O), 245, 229 (273-CO2), and 201 (245-CO2).

-

Signaling Pathways of 17(S)-HDHA and its Derivatives

17(S)-HDHA serves as the precursor for the D-series resolvins, which exert their potent pro-resolving effects through specific G protein-coupled receptors (GPCRs), most notably GPR32.

dot

Caption: Downstream signaling pathway of 17(S)-HDHA derivatives.

The binding of resolvins, such as RvD1, to GPR32 on immune cells, particularly macrophages, initiates a signaling cascade that leads to:

-

Enhanced Phagocytosis: Increased clearance of apoptotic cells and cellular debris from the site of inflammation.

-

Modulation of Cytokine Production: A reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory mediators.

-

Polarization of Macrophages: A shift from the pro-inflammatory M1 macrophage phenotype to the pro-resolving M2 phenotype.

These actions collectively contribute to the resolution of inflammation and the restoration of tissue homeostasis.

Conclusion

The enzymatic synthesis of 17(S)-HDHA from DHA by 15-lipoxygenase is a fundamental process in the generation of potent pro-resolving lipid mediators. The detailed protocols and data presented in this guide provide a solid foundation for researchers to produce and study 17(S)-HDHA and its downstream metabolites. Further elucidation of the signaling pathways and biological activities of these molecules holds significant promise for the development of novel therapeutics for a wide range of inflammatory diseases.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are EPA and DHA Derivatives Involved in IBD Remission? [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17(S)-HDHA-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid-d5 (17(S)-HDHA-d5), a deuterated analog of a key endogenous lipid mediator. This document details its chemical structure, and physical properties, and provides insights into the biological significance of its non-deuterated counterpart, 17(S)-HDHA. Detailed experimental protocols for the synthesis of 17(S)-HDHA, its purification, and the use of this compound as an internal standard in quantitative mass spectrometry are also provided.

Chemical Structure and Properties

This compound is a deuterated form of 17(S)-HDHA, a metabolite of docosahexaenoic acid (DHA). The deuterium labeling makes it an ideal internal standard for accurate quantification of endogenous 17(S)-HDHA in biological samples using mass spectrometry.[1]

Chemical Structure:

-

IUPAC Name: (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic-21,21,22,22,22-d5 acid

-

Synonyms: 17(S)-Hydroxy docosahexaenoic acid-d5, 17(S)-HDoHE-d5[2]

-

Molecular Formula: C₂₂H₂₇D₅O₃[3]

-

Molecular Weight: 349.52 g/mol [3]

The structure consists of a 22-carbon chain with six double bonds and a hydroxyl group at the 17th carbon in the (S) configuration. The five deuterium atoms are located on the terminal ethyl group (C21 and C22).

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog, 17(S)-HDHA.

| Property | This compound | 17(S)-HDHA | Reference(s) |

| Molecular Formula | C₂₂H₂₇D₅O₃ | C₂₂H₃₂O₃ | [3] |

| Molecular Weight | 349.52 | 344.5 | |

| CAS Number | 2738376-87-7 | 92693-03-3 | |

| Appearance | Not specified (typically a solution) | Not specified | |

| Purity | ≥99% deuterated forms (d1-d5) | Not applicable | |

| Formulation | A solution in ethanol | A solution in ethanol |

Spectroscopic Data:

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak [M-H]⁻ at m/z 348.5, which is 5 mass units higher than that of the non-deuterated 17(S)-HDHA (m/z 343.5). The fragmentation pattern is crucial for its identification and quantification.

Biological Significance of 17(S)-HDHA

17(S)-HDHA is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of lipoxygenase enzymes, primarily 15-lipoxygenase (15-LOX). It serves as a key precursor in the biosynthesis of D-series resolvins, a class of specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation.

The conversion of 17(S)-HDHA to D-series resolvins such as Resolvin D1 (RvD1), RvD2, and RvD5 involves further enzymatic oxygenation by 5-lipoxygenase (5-LOX). These resolvins actively orchestrate the termination of inflammatory responses by inhibiting neutrophil infiltration, enhancing macrophage-mediated clearance of apoptotic cells and debris, and counter-regulating the production of pro-inflammatory cytokines.

The biosynthetic pathway from DHA to D-series resolvins via 17(S)-HDHA is a crucial endogenous mechanism for maintaining tissue homeostasis and preventing chronic inflammation.

Experimental Protocols

Enzymatic Synthesis of 17(S)-HDHA

This protocol describes the synthesis of 17(S)-HDHA from DHA using soybean lipoxygenase (sLOX).

Materials:

-

Docosahexaenoic acid (DHA)

-

Soybean lipoxygenase (Type I-B)

-

Borate buffer (0.1 M, pH 9.0)

-

Sodium borohydride (NaBH₄) solution

-

Methanol

-

Hexane

-

Ethyl acetate

-

Solid Phase Extraction (SPE) C18 cartridges

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Enzymatic Reaction:

-

Prepare a solution of DHA in ethanol.

-

Add the DHA solution to the borate buffer to a final concentration of 25-50 µM.

-

Initiate the reaction by adding soybean lipoxygenase.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring. The reaction converts DHA to 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA).

-

-

Reduction:

-

Reduce the hydroperoxide intermediate to the corresponding alcohol by adding a freshly prepared solution of sodium borohydride in methanol.

-

Allow the reduction to proceed for 30 minutes at room temperature.

-

-

Extraction:

-

Acidify the reaction mixture to pH ~3.5 with 0.1 M HCl.

-

Perform solid-phase extraction using a C18 cartridge.

-

Wash the cartridge with water and then elute the lipid fraction with ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen.

-

Purification of 17(S)-HDHA by HPLC

Instrumentation:

-

HPLC system with a UV detector set at 235 nm.

-

Semi-preparative silica column (e.g., Phenomenex Luna 5 µm, 250 x 10 mm).

Mobile Phase:

-

Isocratic elution with a mixture of hexane and isopropanol (e.g., 99:1 v/v) containing 0.1% trifluoroacetic acid.

Procedure:

-

Reconstitute the dried extract from the synthesis step in a small volume of the mobile phase.

-

Inject the sample onto the HPLC column.

-

Collect the fraction corresponding to the 17(S)-HDHA peak. The retention time will need to be determined using a standard if available, or by analyzing the collected fractions by mass spectrometry.

-

Evaporate the solvent from the collected fraction under nitrogen to obtain purified 17(S)-HDHA.

Quantitative Analysis of 17(S)-HDHA using this compound as an Internal Standard

This protocol outlines the general steps for quantifying endogenous 17(S)-HDHA in a biological sample (e.g., plasma, cell lysate) using LC-MS/MS and this compound as an internal standard.

Materials:

-

Biological sample

-

This compound internal standard solution of known concentration

-

Methanol

-

Acetonitrile

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation and Extraction:

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.

-

Add cold methanol to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Perform solid-phase extraction on the supernatant to isolate the lipid fraction as described in the synthesis protocol.

-

Evaporate the solvent and reconstitute the sample in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for 17(S)-HDHA: Monitor the transition from the precursor ion [M-H]⁻ (m/z 343.2) to a specific product ion.

-

MRM Transition for this compound: Monitor the transition from the precursor ion [M-H]⁻ (m/z 348.2) to its corresponding product ion.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a certified 17(S)-HDHA standard spiked with the same amount of this compound as the samples.

-

Calculate the ratio of the peak area of the endogenous 17(S)-HDHA to the peak area of the this compound internal standard for each sample.

-

Determine the concentration of 17(S)-HDHA in the samples by comparing their peak area ratios to the calibration curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: Biosynthesis of D-Series Resolvins from DHA.

Experimental Workflow

Caption: Workflow for 17(S)-HDHA Synthesis and Purification.

Logical Relationship

Caption: Role of this compound in Quantitative Analysis.

References

- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

The Discovery and Characterization of 17(S)-Hydroxydocosahexaenoic Acid: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

17(S)-hydroxydocosahexaenoic acid (17S-HDHA) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Initially identified as a primary mono-oxygenation product of DHA in human blood, leukocytes, and murine brain, 17S-HDHA has emerged as a key precursor to the specialized pro-resolving mediators (SPMs), specifically the 17(S)-series resolvins (RvDs) and protectins.[1][2][3] Beyond its role as a metabolic intermediate, 17S-HDHA exhibits intrinsic biological activities, including potent anti-inflammatory, vasodilatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the discovery, characterization, biosynthesis, and signaling pathways of 17S-HDHA, along with detailed experimental protocols and a summary of quantitative data to facilitate further research and drug development.

Discovery and Biosynthesis

The discovery of 17S-HDHA is intrinsically linked to the exploration of the metabolic fate of DHA in biological systems. It was identified as a major metabolite when DHA is incubated with various cell types, including human whole blood and glial cells.[4] The biosynthesis of 17S-HDHA is primarily catalyzed by the enzyme 15-lipoxygenase (15-LOX), which introduces a hydroperoxy group at the carbon-17 position of DHA, forming 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA).[5] This unstable intermediate is then rapidly reduced to the more stable 17S-HDHA.

dot

Caption: Biosynthesis of 17(S)-HDHA from DHA.

Physicochemical Properties

17S-HDHA is a polyunsaturated fatty acid with the chemical formula C22H32O3 and a molecular weight of 344.5 g/mol . Its structure contains a hydroxyl group at the 17th carbon with S-stereochemistry.

| Property | Value | Reference |

| Molecular Formula | C22H32O3 | |

| Molecular Weight | 344.5 g/mol | |

| CAS Number | 92693-03-3 | |

| UV max in Methanol | 237 nm | |

| Solubility (PBS, pH 7.2) | 0.8 mg/mL |

Analytical Methodologies

The accurate quantification of 17S-HDHA in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Experimental Protocol: Extraction and Quantification of 17S-HDHA from Plasma

This protocol outlines a general procedure for the solid-phase extraction (SPE) and subsequent LC-MS/MS analysis of 17S-HDHA from plasma samples.

Materials:

-

Plasma sample

-

Deuterated internal standard (e.g., 17S-HDHA-d8)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To 200 µL of plasma, add 10 µL of the internal standard solution. Add 800 µL of cold methanol to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 15% methanol in water.

-

Elute the lipids with 1 mL of methanol.

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% acetic acid) and mobile phase B (acetonitrile/methanol with 0.1% acetic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 17S-HDHA and its internal standard.

-

dot

Caption: Workflow for 17S-HDHA analysis.

Biological Activities and Signaling Pathways

17S-HDHA is not merely a precursor but possesses intrinsic biological activities. It is a key player in the resolution of inflammation and demonstrates protective effects in various tissues.

Anti-inflammatory and Pro-resolving Actions

17S-HDHA has been shown to exert potent anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and regulate the activity of immune cells.

-

Inhibition of Cytokine Expression: 17S-HDHA inhibits the TNF-α-induced expression of Interleukin-1β (IL-1β) in human glial cells with an IC50 of approximately 0.5 nM.

-

Macrophage Polarization: It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.

-

Phagocytosis: 17S-HDHA enhances the phagocytic capacity of macrophages, a key process in the clearance of apoptotic cells and pathogens during the resolution of inflammation.

Signaling through Conversion to Specialized Pro-resolving Mediators (SPMs)

A primary mechanism of action for 17S-HDHA is its enzymatic conversion into D-series resolvins (RvD1-RvD6) and protectins (PD1). This conversion is a multi-step process involving other lipoxygenases, such as 5-lipoxygenase (5-LOX). These downstream mediators are potent agonists for specific G protein-coupled receptors, leading to the resolution of inflammation.

dot

Caption: 17S-HDHA downstream signaling pathway.

Direct Signaling Mechanisms

Emerging evidence suggests that 17S-HDHA and its immediate metabolites can also exert biological effects directly, independent of their conversion to resolvins. A metabolite of 17S-HDHA, 17-oxo-DHA, has been identified as a covalent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ is known to have anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and concentration of 17S-HDHA.

Table 1: In Vitro Biological Activities of 17(S)-HDHA

| Biological Effect | Cell Type/System | Potency (IC50/EC50) | Reference |

| Inhibition of IL-1β expression | Human glial cells | ~0.5 nM | |

| Inhibition of platelet 12-LO | Platelets | 0.4 µM | |

| Inhibition of NLRP3 inflammasome | Podocytes | 100 nM |

Table 2: Concentrations of 17(S)-HDHA in Human Biological Fluids

| Biological Matrix | Condition | Concentration (pg/mL) | Reference |

| Plasma | Healthy adults | 162.32 ± 277.47 | |

| Umbilical Cord Blood | - | Significantly higher than maternal blood | |

| Human Colostrum | - | Present | |

| Human Mature Milk | Healthy | Present | |

| Serum | Ulcerative Colitis (active) | Higher than Crohn's Disease |

Key Experimental Protocols

Macrophage Phagocytosis Assay

Objective: To assess the effect of 17S-HDHA on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Fluorescently labeled particles (e.g., zymosan, E. coli, or apoptotic cells)

-

17S-HDHA

-

Cell culture medium and supplements

-

Multi-well plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

Treatment: Pre-incubate the macrophages with varying concentrations of 17S-HDHA or vehicle control for a specified time (e.g., 1 hour).

-

Phagocytosis Induction: Add the fluorescently labeled particles to the wells and incubate for a period that allows for phagocytosis (e.g., 1-2 hours).

-

Washing: Gently wash the cells with cold PBS to remove non-phagocytosed particles.

-

Quenching (optional): For extracellular fluorescence, a quenching agent (e.g., trypan blue) can be added.

-

Analysis:

-

Fluorescence Microscopy: Visualize and count the number of particles per macrophage.

-

Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Macrophage M1/M2 Polarization Assay

Objective: To determine the effect of 17S-HDHA on macrophage polarization.

Materials:

-

Macrophage cell line or primary macrophages

-

Polarizing stimuli: LPS and IFN-γ (for M1), IL-4 and IL-13 (for M2)

-

17S-HDHA

-

Antibodies for M1/M2 markers (e.g., CD86 for M1, CD206 for M2) for flow cytometry or immunofluorescence

-

Reagents for qPCR to measure gene expression of M1/M2 markers (e.g., iNOS, TNF-α for M1; Arg1, Ym1 for M2)

Procedure:

-

Macrophage Differentiation: Differentiate monocytes into M0 macrophages if using primary cells.

-

Treatment and Polarization: Treat the macrophages with 17S-HDHA or vehicle control in the presence of M1 or M2 polarizing stimuli for 24-48 hours.

-

Analysis:

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze the percentage of positive cells.

-

qPCR: Extract RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the gene expression of M1 and M2 markers.

-

ELISA: Measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines in the cell culture supernatant.

-

Conclusion

17(S)-hydroxydocosahexaenoic acid is a multifaceted lipid mediator with significant potential in the fields of inflammation research and drug development. Its role as a precursor to potent pro-resolving molecules, coupled with its own intrinsic bioactivities, positions it as a critical regulator of inflammatory responses. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of 17S-HDHA and its derivatives. A deeper understanding of its mechanisms of action will undoubtedly pave the way for novel strategies to treat a wide range of inflammatory diseases.

References

- 1. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 17S-Hdha | C22H32O3 | CID 11046191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of 17(S)-HDHA in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) is a potent bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, 17(S)-HDHA plays a crucial role in the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. This technical guide provides an in-depth overview of the natural occurrence of 17(S)-HDHA in various biological samples, details the experimental protocols for its analysis, and illustrates its key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this important molecule.

Data Presentation: Quantitative Occurrence of 17(S)-HDHA

The concentration of 17(S)-HDHA in biological samples can vary significantly depending on the tissue type, physiological state, and the presence of inflammatory stimuli. The following table summarizes quantitative data from various studies.

| Biological Matrix | Species | Condition | Concentration Range | Reference |

| Adipose Tissue | Murine | Normal Chow | ~250 pg/mg tissue | [1] |

| Murine | High-Fat Diet (4 days) | Significantly lower than Normal Chow | [1] | |

| Blood (Plasma) | Human | Healthy Volunteers | Baseline levels are low and increase with DHA supplementation | [2] |

| Human | Peripheral Artery Disease | No significant patterns observed in one study | [3] | |

| Blood (Serum) | Human | Healthy Volunteers | Levels associated with heat pain thresholds | |

| Human | COVID-19 Patients | Elevated levels compared to controls | [4] | |

| Brain | Murine | Ischemia-Reperfusion | Endogenous levels detected, increase with DHA perfusion | |

| Synovial Fluid | Human | Rheumatoid Arthritis | Significantly higher than in Osteoarthritis | |

| Human | Osteoarthritis | Lower levels compared to Rheumatoid Arthritis |

Biosynthesis and Signaling Pathways of 17(S)-HDHA

17(S)-HDHA is biosynthesized from DHA primarily through the action of 15-lipoxygenase (15-LOX). It serves as a crucial precursor for the production of D-series resolvins (RvD1-RvD6) and protectins (PD1), which are potent anti-inflammatory and pro-resolving molecules.

Biosynthetic Pathway of 17(S)-HDHA and its Metabolites

References

- 1. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of EPA and DHA Supplementation on Plasma Specialized Pro-resolving Lipid Mediators and Blood Monocyte Inflammatory Response in Subjects with Chronic Inflammation (OR29-01-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serum Levels of Proinflammatory Lipid Mediators and Specialized Proresolving Molecules Are Increased in Patients With Severe Acute Respiratory Syndrome Coronavirus 2 and Correlate With Markers of the Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Aspirin-Acetylated COX-2 in the Biosynthesis of 17(R)-HDHA: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the biochemical mechanism by which aspirin-acetylated cyclooxygenase-2 (COX-2) catalyzes the formation of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA), a key precursor to specialized pro-resolving mediators (SPMs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of inflammation, lipid biochemistry, and pharmacology.

Executive Summary

Aspirin, a long-standing non-steroidal anti-inflammatory drug (NSAID), exhibits a unique mechanism of action that extends beyond the simple inhibition of pro-inflammatory prostaglandin synthesis. Through the irreversible acetylation of a specific serine residue in the active site of COX-2, aspirin redirects the enzyme's catalytic activity. This modification transforms COX-2 into a lipoxygenase-like enzyme, initiating the production of a distinct class of lipid mediators with potent anti-inflammatory and pro-resolving properties. When docosahexaenoic acid (DHA) is the substrate, aspirin-acetylated COX-2 stereoselectively produces 17(R)-HDHA. This molecule serves as a critical intermediate in the biosynthesis of D-series resolvins, a class of SPMs that actively orchestrate the resolution of inflammation. Understanding this pathway is paramount for the development of novel therapeutics that harness the body's own resolution mechanisms.

The Biochemical Pathway: From Aspirin to Pro-Resolving Mediators

The canonical function of COX-2 is the conversion of arachidonic acid (AA) into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. Aspirin, through the transfer of its acetyl group to a serine residue (Ser-530 in human COX-2) within the enzyme's active site, obstructs the cyclooxygenase channel.[1][2] This acetylation effectively blocks the synthesis of prostaglandins.[3]

However, the acetylated COX-2 enzyme remains catalytically active, albeit with a profoundly altered substrate and product specificity.[3][4] The acetylated enzyme gains a lipoxygenase-like activity, enabling it to accommodate the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Aspirin-acetylated COX-2 then catalyzes the stereospecific insertion of oxygen at the carbon-17 position of DHA, leading to the formation of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA).

This initial product, 17(R)-HDHA, is often released from the cell of origin (e.g., endothelial cells) and taken up by a neighboring leukocyte (e.g., a neutrophil). This process is known as transcellular biosynthesis. Within the leukocyte, the enzyme 5-lipoxygenase (5-LOX) further metabolizes 17(R)-HDHA to generate aspirin-triggered resolvins of the D-series (AT-RvDs), such as 17(R)-RvD1. These SPMs are potent regulators of the inflammatory response, actively promoting its resolution.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity of aspirin-acetylated COX-2 and the cellular production of 17(R)-HDHA.

Table 1: Kinetic Parameters of Uninhibited vs. Aspirin-Acetylated Human COX-2 with Arachidonic Acid

| Enzyme State | Substrate | Km (μM) | kcat/Km (s-1μM-1) | Reference |

| Uninhibited COX-2 | Arachidonic Acid | 10.4 ± 2.3 | 0.20 | |

| Acetylated COX-2 | Arachidonic Acid | 3.8 ± 2.8 | 0.02 |

Note: While these kinetic data are for arachidonic acid, they illustrate the significant alteration in enzyme efficiency following acetylation. Similar studies with DHA as the substrate are warranted for a more direct comparison.

Table 2: Cellular Production of 17-HDHA by Human Umbilical Vein Endothelial Cells (HUVECs)

| Treatment Condition (24h) | 17-HDHA Concentration (nM) | Reference |

| Control | Not Detected | |

| DHA (10 µM) | ~1.5 | |

| Aspirin (50 µM) | Not Detected | |

| DHA (10 µM) + Aspirin (50 µM) | ~3.5 |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of 17(R)-HDHA formation by aspirin-acetylated COX-2.

In Vitro Enzyme Assay with Recombinant Human COX-2

Objective: To determine the catalytic activity of aspirin-acetylated recombinant human COX-2 with DHA as a substrate.

Materials:

-

Recombinant human COX-2 (His-tagged)

-

Aspirin (acetylsalicylic acid)

-

Docosahexaenoic acid (DHA)

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol and 2 μM hematin

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Enzyme Acetylation: Pre-incubate recombinant human COX-2 (e.g., 75 nM) with aspirin (e.g., 2 mM) in the reaction buffer at room temperature for 1 hour to ensure complete acetylation. A vehicle control (without aspirin) should be run in parallel.

-

Enzyme Reaction: Initiate the reaction by adding DHA (at varying concentrations to determine kinetics) to the acetylated and control enzyme preparations. Incubate for a short duration (e.g., 10-15 minutes) at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., two volumes of methanol). Acidify the mixture to pH ~3.5 with dilute acid. Extract the lipid mediators using a C18 SPE cartridge. Elute the products with methyl formate or ethyl acetate.

-

LC-MS/MS Analysis: Dry the eluted samples under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent. Analyze the products by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Use a validated method for the detection and quantification of 17(R)-HDHA, employing a deuterated internal standard for accurate quantification.

Cell-Based Assay for 17(R)-HDHA Production

Objective: To measure the production of 17(R)-HDHA in a cellular system, such as HUVECs, following treatment with aspirin and DHA.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Appropriate cell culture medium and supplements

-

Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) to induce COX-2 expression

-

Aspirin

-

DHA

-

LC-MS/MS system

Procedure:

-

Cell Culture and COX-2 Induction: Culture HUVECs to confluence. To induce COX-2 expression, treat the cells with pro-inflammatory cytokines such as TNF-α and IL-1β (e.g., 1 ng/mL each) for a specified period (e.g., 3 hours under hypoxic conditions).

-

Aspirin and DHA Treatment: Pre-treat the COX-2 induced cells with aspirin (e.g., 50-500 µM) for 30 minutes. Subsequently, add DHA (e.g., 10 µM) and incubate for the desired time (e.g., 24 hours).

-

Sample Collection and Processing: Collect the cell culture supernatants. Add a deuterated internal standard for 17(R)-HDHA. Perform solid-phase extraction as described in Protocol 4.1.

-

LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS for the quantification of 17(R)-HDHA.

Conclusion

The acetylation of COX-2 by aspirin represents a paradigm shift in our understanding of this drug's anti-inflammatory properties. Rather than solely inhibiting pro-inflammatory pathways, aspirin actively triggers the biosynthesis of pro-resolving lipid mediators, commencing with the formation of 17(R)-HDHA from DHA. This intricate biochemical pathway underscores the sophisticated mechanisms that govern the resolution of inflammation. A thorough comprehension of the enzymatic and cellular processes involved is crucial for the development of next-generation therapeutics aimed at promoting resolution and restoring tissue homeostasis. Further research, particularly in delineating the precise kinetic parameters of aspirin-acetylated COX-2 with various omega-3 fatty acid substrates, will undoubtedly pave the way for innovative strategies in the management of inflammatory diseases.

References

- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal Structure of Aspirin-Acetylated Human Cyclooxygenase-2: Insight into the Formation of Products with Reversed Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 17(S)-HDHA in Biological Matrices using 17(S)-HDHA-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 17(S)-HDHA-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of specialized pro-resolving mediators (SPMs) in inflammation and other biological processes.

Introduction

17(S)-HDHA is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) through the action of 15-lipoxygenase (15-LOX).[1][2] It serves as a precursor to the D-series resolvins (RvD), a class of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation.[2][3] Given its potent anti-inflammatory and pro-resolving activities, accurate quantification of 17(S)-HDHA in various biological matrices is essential for understanding its physiological and pathological roles.

LC-MS/MS is a powerful analytical technique for the selective and sensitive quantification of lipid mediators. The use of a deuterated internal standard, such as this compound, is critical for reliable bioanalysis. A stable isotope-labeled internal standard co-elutes with the analyte and compensates for variability in extraction efficiency, injection volume, and ionization suppression, leading to more robust and reproducible results.

Signaling Pathway of 17(S)-HDHA

The biosynthetic pathway of 17(S)-HDHA and its conversion to D-series resolvins is a key process in the resolution of inflammation. The following diagram illustrates this pathway.

Figure 1: Biosynthesis of 17(S)-HDHA and its role in inflammation resolution.

Experimental Protocol

This protocol is adapted from established methods for the analysis of related omega-3 fatty acid metabolites and provides a framework for the quantification of 17(S)-HDHA using this compound.

Materials and Reagents

-

17(S)-HDHA standard (Cayman Chemical or equivalent)

-

This compound internal standard (Cayman Chemical or equivalent)

-

LC-MS grade methanol, acetonitrile, water, and acetic acid

-

Butylated hydroxytoluene (BHT)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma, cell culture supernatant)

Sample Preparation

-

Thawing and Fortification: Thaw biological samples on ice. To 200 µL of sample, add an antioxidant like BHT to prevent auto-oxidation. Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Precipitate proteins by adding 600 µL of ice-cold methanol. Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove salts and polar impurities.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile/10% water with 2 mM ammonium acetate).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% acetic acid |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of 17(S)-HDHA from isomers (see example below) |

Example Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 30 |

| 12.0 | 80 |

| 15.0 | 95 |

| 17.0 | 95 |

| 17.1 | 30 |

| 20.0 | 30 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | -3.5 kV |

| Capillary Temperature | 300°C |

| Sheath Gas Flow | 40 arbitrary units |

| Auxiliary Gas Flow | 10 arbitrary units |

MRM Transitions

The following MRM transitions can be used for the detection of 17(S)-HDHA and its deuterated internal standard. These transitions should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 17(S)-HDHA | 343.2 | 299.2 | 15 |

| This compound | 348.2 | 304.2 | 15 |

Note: The product ion corresponds to the loss of CO2 from the precursor ion.

Experimental Workflow

The overall workflow for the quantification of 17(S)-HDHA is depicted in the following diagram.

Figure 2: General experimental workflow for 17(S)-HDHA analysis.

Method Validation Data

The following tables summarize typical validation parameters for the LC-MS/MS analysis of oxylipins, which can be expected for the described method.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| 17(S)-HDHA | 0.1 - 100 | > 0.99 | 0.03 | 0.1 |

Table 2: Accuracy and Precision

| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 17(S)-HDHA | 1 | 95 - 105 | < 10 | < 15 |

| 10 | 98 - 102 | < 8 | < 12 | |

| 50 | 99 - 101 | < 5 | < 10 |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| 17(S)-HDHA | Plasma | 85 - 95 |

| Cell Culture Media | 90 - 105 |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of 17(S)-HDHA in biological matrices. This method will be a valuable tool for researchers investigating the role of this important lipid mediator in health and disease. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and precision required for meaningful biological interpretation of the results.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Quantification of 17(S)-HDHA using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(S)-HDHA) is a significant bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of enzymes like 15-lipoxygenase (15-LOX).[1][2] As a precursor to D-series resolvins, 17(S)-HDHA plays a crucial role in the resolution of inflammation and has demonstrated potent anti-inflammatory and vasodilatory effects.[3][4][5] Its accurate quantification in biological matrices is essential for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting inflammatory diseases.

This application note provides a detailed protocol for the sensitive and specific quantification of 17(S)-HDHA in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.

Signaling Pathway of 17(S)-HDHA

The following diagram illustrates the biosynthetic pathway of 17(S)-HDHA from DHA and its subsequent conversion to D-series resolvins, which are key mediators in the resolution of inflammation.

Caption: Biosynthesis of 17(S)-HDHA and D-Series Resolvins.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of 17(S)-HDHA from plasma samples.

1. Materials and Reagents

-

17(S)-HDHA analytical standard (Cayman Chemical or equivalent)

-

17(S)-HDHA-d8 (or other suitable deuterated variant) internal standard (IS)

-

LC-MS grade methanol, acetonitrile, water, and acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

96-well collection plates

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole) with electrospray ionization (ESI) source

2. Sample Preparation (Solid Phase Extraction)

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the deuterated internal standard (e.g., 17(S)-HDHA-d8 at 100 ng/mL in methanol) and vortex briefly.

-

Protein Precipitation: Add 300 µL of cold methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube or 96-well plate.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% acetic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-12 min: Gradient to 95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Return to 30% B (re-equilibration)

-

-

Mass Spectrometer: Triple quadrupole operating in negative ESI mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

-

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized for your specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 17(S)-HDHA | 343.2 | 299.2 | 15 |

| 17(S)-HDHA-d8 (IS) | 351.2 | 307.2 | 15 |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 17(S)-HDHA (e.g., 0.1 to 100 ng/mL) into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 17(S)-HDHA in the unknown samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for this assay.

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery | 85 - 115% |

Experimental Workflow Diagram

The diagram below outlines the major steps in the quantification protocol.

Caption: Workflow for 17(S)-HDHA Quantification.

Conclusion

This application note provides a robust and reliable method for the quantification of 17(S)-HDHA in biological matrices. The use of a deuterated internal standard coupled with LC-MS/MS analysis ensures high sensitivity, specificity, and accuracy. This protocol can be readily adapted by researchers in academia and industry for applications in lipidomics, inflammation research, and drug development.

References

- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Docosahexanoic Acid-Induced Coronary Arterial Dilation: Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexanoic acid-induced coronary arterial dilation: actions of 17S-hydroxy docosahexanoic acid on K+ channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Robust Lipidomics Workflow for the Chiral Analysis of Hydroxydocosahexaenoic Acid (HDHA) Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydroxydocosahexaenoic acids (HDHAs) are bioactive lipid mediators derived from docosahexaenoic acid (DHA) that play crucial roles in the resolution of inflammation. As precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, the specific biological activity of HDHAs is highly dependent on their isomeric form, including the position of the hydroxyl group and its stereochemistry.[1][2][3] The analysis of these isomers is challenging due to their low endogenous concentrations, structural similarity, and susceptibility to autooxidation. This application note provides a detailed lipidomics workflow, from sample preparation to data analysis, for the robust extraction, separation, and quantification of HDHA isomers from biological matrices using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Introduction

The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[4] These molecules, which include lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids like docosahexaenoic acid (DHA).[5] HDHA isomers, such as 17-HDHA, 14-HDHA, and 7-HDHA, are key pathway markers and precursors in the biosynthesis of D-series resolvins and protectins.

The enzymatic formation of these mediators is both regio- and stereoselective, whereas non-enzymatic, autooxidative processes produce a racemic mixture of isomers. Distinguishing between these isomers is critical for understanding their specific roles in biological processes and for identifying potential therapeutic targets. This workflow presents a comprehensive methodology for the reliable analysis of HDHA isomers, addressing common challenges such as matrix interference and isomer co-elution.

Integrated Experimental Workflow

The overall workflow for HDHA isomer analysis involves several critical stages, from initial sample handling to final data interpretation. Each step is optimized to ensure maximal recovery, minimize artificial isomer formation, and achieve accurate quantification.

Caption: Overview of the lipidomics workflow for HDHA isomer analysis.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples using Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of SPMs, including HDHAs, from various biological matrices like plasma, serum, and tissue homogenates. It is crucial to keep samples on ice throughout the procedure to prevent autooxidation and isomerization.

Materials:

-

C18 SPE Cartridges (e.g., Isolute C18, 500 mg)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hexane (HPLC grade)

-